Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride

Description

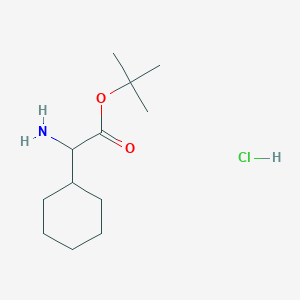

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₁₂H₂₄ClNO₂ and a molecular weight of 249.78 g/mol . Its CAS Registry Number is 1888498-82-5 (racemic or unspecified stereochemistry) or 213475-52-6 for the (S)-enantiomer . The compound features a cyclohexyl group attached to a central carbon bearing an amino group and a tert-butyl ester moiety, with the hydrochloride salt enhancing its stability and solubility for synthetic applications. It is marketed as a high-purity (>95%) building block for pharmaceutical research, particularly in peptidomimetics and small-molecule drug discovery .

Properties

IUPAC Name |

tert-butyl 2-amino-2-cyclohexylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h9-10H,4-8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOLQNWJPAWXBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Cyclohexylglycine

The most common method involves esterifying cyclohexylglycine with tert-butanol or tert-butyl chloroacetate. Source outlines a general procedure where cyclohexylglycine reacts with tert-butyl chloroacetate in the presence of a base such as sodium hydride or triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the tert-butyl ester. Subsequent hydrochloride salt formation is achieved using gaseous HCl or concentrated hydrochloric acid in a polar aprotic solvent like dichloromethane.

Chiral Resolution of Racemic Mixtures

For the (S)-enantiomer, asymmetric synthesis methods are employed. Source details a resolution process using (S)-2-amino-2-cyclohexylacetic acid, which is esterified with tert-butanol under Mitsunobu conditions (diethyl azodicarboxylate and triphenylphosphine). The hydrochloride salt is then precipitated by adding HCl to the reaction mixture.

Step-by-Step Synthetic Protocols

Patent-Derived Method (CN113493399A)

A patented approach (Source) involves trans-configuration control through oxidative and reductive steps:

-

Deprotection and Oxidation :

Ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate is treated with hydrochloric acid in methanol to remove the Boc protecting group. The intermediate is then oxidized with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane to yield ethyl trans-2-(4-nitrocyclohexyl)acetate (87% yield). -

Reduction and Acetylation :

The nitro group is reduced using iron and hydrochloric acid, followed by acetylation with acetic anhydride in the presence of sodium carbonate. This step achieves a 92.2% yield of trans-2-(4-((tert-butoxycarbonyl)amino)cyclohexyl) acetate.

Large-Scale Industrial Synthesis

Source describes a scalable method for related tert-butyl carbamates, adaptable to this compound:

-

Reagents :

-

Cyclohexylglycine hydrochloride

-

tert-Butyl chloroacetate

-

Triethylamine (4.6 equivalents)

-

Acetonitrile as solvent

-

-

Procedure :

The reaction is conducted at 60°C for 7 hours, followed by cooling and crystallization. This method minimizes side reactions and achieves 85–93% yields on multi-kilogram scales.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Improvements

-

Phase-transfer catalysts like tetrabutylammonium bromide improve esterification efficiency in biphasic systems.

-

Enzymatic resolution using lipases (e.g., Candida antarctica) has been explored for enantiomer separation, though industrial adoption remains limited.

Analytical and Purification Methods

Characterization Data

Crystallization Techniques

-

Anti-solvent crystallization using petroleum ether or ethyl acetate yields >99% pure hydrochloride salt.

-

Recrystallization from methanol/water (3:1) removes residual tert-butanol and inorganic salts.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for creating different chemical entities .

- Medicinal Chemistry

- Biological Studies

- Industrial Applications

Case Study 1: Synthesis Methodology

A recent study outlined a green synthesis method for producing this compound with high yield and low environmental impact. The process involved a two-step reaction that included deprotection and oxidation followed by reduction, achieving yields of up to 80% .

In a pharmacological study, this compound was tested for its efficacy as a potential treatment for anxiety disorders. Results indicated that it exhibited significant anxiolytic effects in animal models, suggesting its utility in developing new therapeutic agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for various organic compounds | Versatile reactivity; undergoes multiple reactions |

| Medicinal Chemistry | Potential therapeutic agent for CNS disorders | Significant receptor interaction observed |

| Biological Studies | Investigates molecular interactions | Useful in studying enzyme inhibition |

| Industrial Applications | Production of specialty chemicals | Stable under various conditions |

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride with structurally or functionally analogous compounds, emphasizing molecular properties, applications, and commercial availability.

Structural Analogs with Cyclohexyl-Amino-Acetate Backbones

Key Observations :

- Steric and Solubility Differences : The tert-butyl group in the target compound offers steric protection for the amine, whereas the methyl ester analog (CAS 14328-63-3) sacrifices stability for improved solubility .

- Stereochemical Impact : The (S)-enantiomer (CAS 213475-52-6) is explicitly marketed for asymmetric synthesis, highlighting the demand for enantiopure intermediates in drug development .

- Fluorination Effects : The fluorinated piperidine analog (CAS 790667-49-1) demonstrates how halogenation can modulate bioavailability and target binding .

Functional Analogs: tert-Butyl-Protected Amines

Key Observations :

- Ring-Constrained Analogs : Bicyclic structures (e.g., CAS 880545-32-4) impose conformational rigidity, improving receptor selectivity compared to the flexible cyclohexyl group in the target compound .

- Zwitterionic Potential: The benzyl-carbamate hydrochloride (CAS 2227206-53-1) introduces zwitterionic character, expanding utility in membrane permeability studies .

Biological Activity

Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ester functional group attached to a cyclohexane ring. This unique structure contributes to its stability and reactivity, making it a versatile compound for various applications.

Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis, releasing active compounds that modulate various biochemical pathways.

Biological Effects

Research indicates that this compound can influence several biological processes, including:

- Enzyme Modulation : It can bind to enzymes, altering their activity and affecting metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, leading to physiological changes.

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit anticancer properties, particularly in breast cancer cell lines .

Case Studies

- Anticancer Activity Evaluation : A study evaluated the effects of tert-butyl esters of L-γ-methyleneglutamic acid amides on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231) versus nonmalignant cells (MCF-10A). The results indicated significant growth inhibition in malignant cells, suggesting potential therapeutic applications .

- Mechanistic Studies : Investigations into the molecular interactions revealed that this compound could effectively inhibit certain enzymes involved in cancer metabolism. This inhibition was linked to altered cellular signaling pathways that promote apoptosis in cancer cells.

Data Table: Biological Activity Overview

| Biological Activity | Observed Effects | References |

|---|---|---|

| Enzyme Modulation | Alters enzyme activity | |

| Receptor Interaction | Physiological changes | |

| Anticancer Activity | Inhibits growth in breast cancer cells |

Applications in Scientific Research

This compound serves various roles in scientific research:

- Organic Synthesis : Used as an intermediate in synthesizing complex organic molecules.

- Biological Studies : Employed to study the effects of structural modifications on biological activity.

- Pharmaceutical Development : Acts as a precursor for developing new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-2-cyclohexylacetate hydrochloride, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves esterification of cyclohexylacetic acid derivatives followed by tert-butyl protection and subsequent amination. Enantiomeric purity can be achieved using chiral auxiliaries or asymmetric catalysis. For example, chiral amines or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce stereoselectivity during the amination step. Reaction parameters such as temperature (−20°C to room temperature), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of reagents should be systematically optimized. Post-synthesis, chiral HPLC or GC with chiral columns (e.g., cyclodextrin-based phases) can validate enantiopurity .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : and NMR can confirm the cyclohexyl group, tert-butyl ester, and amine hydrochloride moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHClNO·HCl, theoretical mass 207.70 g/mol).

- Chromatography : GC or HPLC with UV/ELSD detection assesses purity (>98% as per industry standards). GC is particularly effective for isomer quantification in mixtures .

Q. What are the critical parameters to monitor during the purification of this compound to ensure high yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) for recrystallization to remove unreacted starting materials.

- Column Chromatography : Silica gel columns with gradient elution (e.g., 5–20% methanol in DCM) separate by polarity. Monitor fractions via TLC (Rf ~0.3–0.5).

- Lyophilization : Freeze-drying aqueous solutions ensures removal of residual solvents and stabilizes the hydrochloride salt .

Advanced Research Questions

Q. How can researchers address challenges in the solubility of this compound in aqueous versus organic solvents during experimental design?

- Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) to enhance aqueous solubility while retaining stability.

- pH Adjustment : The hydrochloride salt dissolves better in mildly acidic buffers (pH 4–6). For organic phases, use dichloromethane or THF with 1–5% triethylamine to neutralize HCl and improve solubility.

- Surfactants : Non-ionic surfactants (e.g., Tween-80) can stabilize emulsions in biphasic systems .

Q. What strategies are recommended for resolving and analyzing the enantiomers of this compound in chiral environments?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution (hexane:isopropanol 90:10 + 0.1% trifluoroacetic acid).

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).

- Derivatization : Convert the amine to a diastereomeric pair using chiral derivatizing agents (e.g., Mosher’s acid chloride) for NMR analysis .

Q. How can contradictory data regarding the stability of this compound under different storage conditions be systematically evaluated?

- Methodological Answer :

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC. Compare with controls stored at −20°C (recommended for long-term stability).

- Moisture Sensitivity : Karl Fischer titration quantifies water uptake; desiccants like silica gel can mitigate hydrolysis.

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures and hygroscopicity .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported isomer ratios of this compound across studies?

- Methodological Answer :

- Standardization : Use certified reference materials (CRMs) for calibration.

- Chromatographic Validation : Compare retention times and spiking experiments with pure isomers.

- Batch Variability : Assess synthetic protocols for unintended racemization (e.g., acidic/basic conditions during workup) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.